4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane
Overview
Description
4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly specialized molecule with unique properties. The compound’s structure includes a butane backbone with fluorine and iodine substituents, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the reaction of a suitable butane derivative with iodine and fluorine sources under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The multiple fluorine atoms can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane
- 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
- Octafluoro-1,4-diiodobutane
Uniqueness
4-(Heptafluoroisopropoxy)-1-iodooctafluorobutane is unique due to its specific combination of fluorine and iodine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-4-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15IO/c8-1(9,6(19,20)23)2(10,11)7(21,22)24-3(12,4(13,14)15)5(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDUOBZWJVSNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544671 | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25080-17-5 | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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